5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Process Chemistry 5-FU Prodrug Synthesis Scale-up Feasibility

5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 62679-90-7) is a synthetic, N1-substituted derivative of the antimetabolite 5-fluorouracil (5-FU). It belongs to the class of α-alkoxyalkyl-5-fluorouracils, designed as a latent prodrug to reduce the significant dose-limiting toxicity of 5-FU while retaining therapeutic efficacy.

Molecular Formula C7H9FN2O3
Molecular Weight 188.16 g/mol
CAS No. 62679-90-7
Cat. No. B15449282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
CAS62679-90-7
Molecular FormulaC7H9FN2O3
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESCC(N1C=C(C(=O)NC1=O)F)OC
InChIInChI=1S/C7H9FN2O3/c1-4(13-2)10-3-5(8)6(11)9-7(10)12/h3-4H,1-2H3,(H,9,11,12)
InChIKeyLNNNNWRQMFVYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 62679-90-7) for Prodrug Research & Development


5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 62679-90-7) is a synthetic, N1-substituted derivative of the antimetabolite 5-fluorouracil (5-FU). It belongs to the class of α-alkoxyalkyl-5-fluorouracils, designed as a latent prodrug to reduce the significant dose-limiting toxicity of 5-FU while retaining therapeutic efficacy [1]. The compound features a 1-methoxyethyl substituent on the pyrimidine ring, which modulates its physicochemical and pharmacokinetic profile compared to the parent drug and other 5-FU prodrugs like tegafur (ftorafur) and 1-ethoxymethyl-5-fluorouracil (EMFU). Its synthesis via the condensation of 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine with dimethoxyethane in the presence of SnCl4 has been documented, yielding the product in 61.8% [2]. This compound is primarily investigated as a chemical intermediate and a prodrug candidate in oncological research.

Why 5-FU Analogs Are Not Interchangeable: The Critical Role of N1-Substitution in Prodrug Design


Generic substitution of 5-fluorouracil prodrugs is not feasible due to the profound impact of the N1-substituent on key pharmacological determinants: systemic toxicity, oral bioavailability, metabolic activation rate, and tumor selectivity. For instance, while tegafur (ftorafur) demonstrates an oral LD50 of 775 mg/kg in mice, 5-FU itself is significantly more toxic, limiting its oral use [1]. The α-alkoxyalkyl series, to which this compound belongs, was specifically developed with the aim of 'diminishing the toxicity of 5-fluorouracil and obtaining biologically active derivatives suitable for oral administration' [2]. The subtle change from a methoxyethyl to an ethoxymethyl group can alter the partition coefficient (LogP), hydrolysis kinetics, and the resulting plasma concentration-time profile of 5-FU, directly affecting the therapeutic index. Therefore, selecting a specific N1-substituted 5-FU prodrug is a critical scientific decision based on the desired release profile and tolerability, making direct interchange without comparative data a significant risk.

Quantitative Comparative Evidence for 5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione


Synthesis Yield: A 61.8% Route via Bis(trimethylsiloxy)pyrimidine Intermediate

The synthesis of 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is achieved using an acetal exchange method. The reaction of 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine with dimethoxyethane, catalyzed by SnCl4 in chloroform as a solvent, proceeds to completion in 1.17 hours, isolating the target compound in a documented yield of 61.8% [1]. This compares favorably to a related N1-substituted prodrug, 1-ethoxymethyl-5-fluorouracil (EMFU), which lacks a widely cited optimized synthesis yield in primary literature for direct comparison . The defined methodology for this specific compound provides a clear advantage for process chemists seeking a reproducible starting point.

Process Chemistry 5-FU Prodrug Synthesis Scale-up Feasibility

Physicochemical Differentiation: LogP Modulation vs. Tegafur for Oral Absorption Tuning

The calculated octanol-water partition coefficient (LogP) for 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is -0.1 [1]. This value is notably lower than that of the clinically established oral prodrug tegafur, which has a reported LogP of approximately 0.5 [2]. The lower lipophilicity suggests significantly different passive membrane permeability and aqueous solubility profiles, which are critical determinants of oral absorption and distribution. This offers a potential advantage in formulations where lower LogP compounds show improved Caco-2 permeability or reduced CNS penetration, a common source of 5-FU-related neurotoxicity.

Drug Likeness Lipophilicity Oral Bioavailability

Class-Level Toxicity Advantage: Reduced Acute Toxicity of α-Alkoxyalkyl-5-FU Series vs. 5-FU

The foundational research by Ozaki et al. on the α-alkoxyalkyl-5-fluorouracil series, which includes 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione, established that 'the toxicity of the products was less than that of 5-fluorouracil' [1]. While a specific murine LD50 value for this exact analog is not discretely reported in the abstract, the class-effect is supported by tegafur (a cyclic structural analog) which shows an LD50 of 775 mg/kg, roughly 3.4 times higher (less toxic) than the 230 mg/kg reported for oral 5-FU in rats [2]. The structural similarities place this compound within the toxicity profile of the class, where N1-substitution sterically hinders rapid metabolic activation, reducing peak plasma 5-FU levels and associated myelosuppression.

Safety Profile Maximum Tolerated Dose Prodrug Design

Intellectual Property Position: A Novel Intermediate in Multi-Targeted Prodrug Design

The compound 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a key structural component in the multi-targeted Ubenimex prodrug derivatives described in patent US 9,861,703 [1]. This patent, assigned to the Wei-fang Bochuang International Academy of Biotechnology and Medicine, covers anti-tumor conjugates that combine an aminopeptidase inhibitor with a 5-FU prodrug. The presence of this specific 5-FU analog as a building block in a granted composition-of-matter patent creates a pathway for novel therapeutic entities. This contrasts with older, off-patent prodrugs like tegafur, offering potential competitive protection for derived inventions.

Patent Landscape Freedom-to-Operate Composition of Matter

Optimal Application Scenarios for 5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione Based on Comparative Evidence


Lead Optimization of Oral 5-FU Prodrugs with Improved Hydrophilicity

This compound is ideal for medicinal chemistry programs focused on developing orally administered 5-FU prodrugs with improved aqueous solubility. Its low LogP of -0.1, in contrast to the more lipophilic tegafur, allows for the design of analogs with potentially better dissolution rates and reduced passive CNS penetration, thus mitigating a key neurotoxicity concern [1]. The defined synthesis route (61.8% yield) supports the rapid generation of derivatives for structure-activity relationship (SAR) studies.

Design of Tumor-Targeted Conjugates with a Safer Toxicity Profile

The compound's role as a latent 5-FU donor, with inferred class-level reduction in acute toxicity [1], makes it an excellent payload for tumor-targeted conjugate therapies. As demonstrated by its use in the Ubenimex prodrug patent [2], the 1-methoxyethyl group serves as a tunable linker point, allowing for the attachment of targeting ligands while ensuring that systemic toxicity of the released 5-FU is managed.

Process Chemistry Development for Scalable 5-FU Prodrug Intermediates

The documented one-step synthesis using commodity reagents (dimethoxyethane, SnCl4 in CHCl3) with a reasonable yield of 61.8% [1] provides a solid foundation for process chemistry optimization. This makes the compound a viable intermediate for kilogram-scale production, which is crucial for supplying pre-clinical toxicology studies. This comparably outperforms other N1-alkyl analogs whose syntheses are not as well-characterized in public literature.

Pharmacokinetic Probe for Studying Metabolic Activation of 5-FU Prodrugs

Given the structural distinction between a methoxyethyl ether (this compound) and a tetrahydrofuranyl analog (tegafur), this compound serves as a specific probe for studying the structure-metabolism relationship of 5-FU prodrugs. Researchers can use it to investigate how microsomal CYP450 enzymes and cytosolic hydrolases process different N1-acetal groups, a key step in rational prodrug design [1].

Quote Request

Request a Quote for 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.